2-[(Allyloxy)methyl]-4-fluorothiophenol
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Overview
Description
2-[(Allyloxy)methyl]-4-fluorothiophenol is an organic compound that features a thiophenol group substituted with an allyloxy methyl group and a fluorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Allyloxy)methyl]-4-fluorothiophenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluorothiophenol.
Reaction Conditions: The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
2-[(Allyloxy)methyl]-4-fluorothiophenol can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Substitution: Palladium catalysts, nucleophiles like amines or thiols
Addition: Borane (BH3), hydrogen peroxide (H2O2)
Major Products
Oxidation: Sulfoxides, sulfones
Substitution: Various substituted thiophenols
Addition: Alcohols
Scientific Research Applications
2-[(Allyloxy)methyl]-4-fluorothiophenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[(Allyloxy)methyl]-4-fluorothiophenol involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
- 2-[(Allyloxy)methyl]-4-chlorothiophenol
- 2-[(Allyloxy)methyl]-4-bromothiophenol
- 2-[(Allyloxy)methyl]-4-iodothiophenol
Uniqueness
2-[(Allyloxy)methyl]-4-fluorothiophenol is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity compared to its halogenated analogs . The fluorine atom can influence the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it particularly valuable in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-fluoro-2-(prop-2-enoxymethyl)benzenethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FOS/c1-2-5-12-7-8-6-9(11)3-4-10(8)13/h2-4,6,13H,1,5,7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMQYZLBOMVZOBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOCC1=C(C=CC(=C1)F)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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